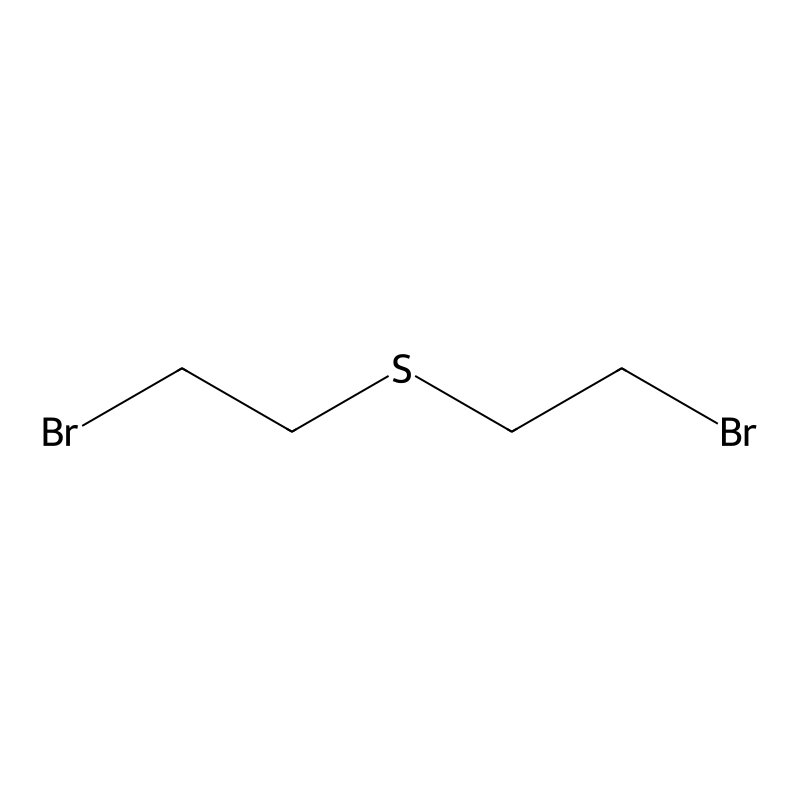

Bis(2-bromoethyl)sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bis(2-bromoethyl)sulfide is a chemical compound that serves as a brominated analog of sulfur mustard, which is known for its use as a chemical warfare agent. Its molecular formula is , and it features two bromoethyl groups attached to a sulfur atom. This compound is part of a broader class of compounds known as vesicants, which are agents that cause blistering upon contact with skin or mucous membranes. The presence of bromine in bis(2-bromoethyl)sulfide instead of chlorine, as seen in sulfur mustard, alters its reactivity and toxicity profiles, making it an important subject of study in both chemical and biological contexts .

- Hydrolysis: This compound hydrolyzes significantly faster than sulfur mustard, with rates varying based on the water content in the reaction mixture. The hydrolysis products include 2-hydroxyethyl bromide and sulfur-containing byproducts .

- Oxidation: The oxidation of bis(2-bromoethyl)sulfide can yield sulfoxides and sulfones. Studies have shown that oxidation occurs more rapidly compared to sulfur mustard when using oxidizing agents like hydrogen peroxide and ammonium persulfate .

- Reactions with Bases: Similar to other alkylating agents, bis(2-bromoethyl)sulfide reacts with bases such as sodium hydroxide to produce divinyl sulfide, indicating its potential for further chemical transformations .

Bis(2-bromoethyl)sulfide exhibits significant biological activity, primarily as an alkylating agent. It interacts with DNA and proteins, leading to cellular damage and potential carcinogenic effects. Its mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, disrupting normal cellular functions and potentially leading to cell death or mutation. This property is shared with other vesicants, including sulfur mustard, making it a compound of interest in toxicology and pharmacology .

The synthesis of bis(2-bromoethyl)sulfide can be achieved through several methods:

- Bromination of Thiodiglycol: The most common method involves the reaction of thiodiglycol with bromine. This process introduces bromine atoms into the molecule while maintaining the sulfide linkage .

- Direct Halogenation: Another approach includes direct halogenation of diethyl sulfide using bromine or other brominating agents under controlled conditions to ensure selective substitution .

These methods highlight the versatility and reactivity of bis(2-bromoethyl)sulfide in synthetic organic chemistry.

Bis(2-bromoethyl)sulfide has several applications:

- Research Tool: It is used in laboratory studies to understand the mechanisms of action of alkylating agents and their effects on biological systems.

- Chemical Warfare Studies: Given its structural similarity to sulfur mustard, it serves as a model compound for studying decontamination methods and the development of antidotes against chemical warfare agents .

- Pharmaceutical Research: Its properties as an alkylating agent make it relevant in the development of certain anticancer drugs, although careful handling is required due to its toxicity.

Studies on bis(2-bromoethyl)sulfide interactions focus on its reactivity with biological macromolecules:

- Protein Interactions: Research has shown that bis(2-bromoethyl)sulfide can modify amino acids within proteins, leading to functional changes that may contribute to its cytotoxic effects .

- Nucleic Acid Binding: The compound's ability to alkylate DNA poses significant implications for mutagenesis and carcinogenesis, making it a subject of interest in genetic research .

These interactions underscore the importance of understanding bis(2-bromoethyl)sulfide's biological effects.

Several compounds share structural similarities with bis(2-bromoethyl)sulfide. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Bis(2-chloroethyl)sulfide | Known as sulfur mustard; more toxic than its bromine analog. | |

| Dibromodiethyl sulfide | Similar structure but distinct properties; used in research. | |

| Bis(2-iodoethyl)sulfide | Less studied; potential for similar reactivity patterns. | |

| Bis(2-fluoroethyl)sulfide | Represents another halogenated variant; differing reactivity. |

Each compound exhibits unique properties due to variations in halogen substituents, influencing their reactivity and biological activity. Bis(2-bromoethyl)sulfide stands out due to its intermediate reactivity compared to chlorinated and iodinated analogs, making it a valuable compound for both synthetic applications and biological studies .

Molecular Structure and Configuration

Bond Characteristics and Molecular Geometry

Bis(2-bromoethyl)sulfide exhibits a molecular formula of C₄H₈Br₂S with a molecular weight of 247.98 grams per mole [12]. The compound features a central sulfur atom bonded to two 2-bromoethyl groups, creating a symmetrical structure with the chemical configuration Br-CH₂-CH₂-S-CH₂-CH₂-Br [2]. The sulfur atom adopts a tetrahedral geometry with two lone pairs of electrons and two carbon-sulfur bonds [2].

The carbon-sulfur bond lengths in the molecule are characteristic of typical alkyl sulfides, with the sulfur atom maintaining sp³ hybridization [2]. The carbon-bromine bonds exhibit typical C-Br bond characteristics, with bromine atoms positioned at the terminal ends of the ethyl chains [12]. The molecular structure demonstrates rotatable bond count of 4, indicating considerable conformational flexibility around the carbon-carbon and carbon-sulfur bonds [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈Br₂S | [12] |

| Molecular Weight | 247.98 g/mol | [12] |

| Heavy Atom Count | 7 | [12] |

| Rotatable Bond Count | 4 | [12] |

| Hydrogen Bond Acceptor Count | 1 | [12] |

| Hydrogen Bond Donor Count | 0 | [12] |

Conformational Analysis

The conformational behavior of bis(2-bromoethyl)sulfide is governed by rotation around the carbon-sulfur and carbon-carbon bonds within the molecule [16]. Studies on similar sulfide linkages demonstrate that conformational stability follows the order: gauche form > anti form > eclipse form, regardless of attractive interactions between substituents on terminal atoms [16]. The energy differences between optimized gauche and anti conformations are typically small, allowing for relatively free rotation at ambient temperatures [16].

The presence of two bromoethyl chains provides multiple conformational possibilities, with steric interactions between bromine atoms influencing the preferred molecular conformations [16]. Theoretical calculations suggest that the molecule can adopt various conformational states, with the most stable forms minimizing steric hindrance between the bulky bromine substituents [16].

Physical Properties

Physical State and Appearance

Bis(2-bromoethyl)sulfide exists as a liquid at room temperature [2]. The compound exhibits physical characteristics typical of organosulfur compounds with halogen substituents [2]. The presence of bromine atoms contributes to the compound's relatively high density and viscosity compared to unsubstituted sulfides [2].

Melting and Boiling Points

Limited experimental data exists for the precise melting and boiling points of bis(2-bromoethyl)sulfide [12]. Comparative analysis with related compounds suggests that the boiling point would be elevated compared to smaller organosulfur compounds due to the molecular weight and intermolecular forces [15]. The presence of bromine atoms increases the molecular weight and enhances van der Waals interactions, contributing to higher boiling points relative to chlorinated analogs [6] [15].

Density and Refractive Index

The density of bis(2-bromoethyl)sulfide is influenced by the presence of heavy bromine atoms within the molecular structure [12]. Based on structural calculations, the compound exhibits higher density values compared to lighter halogenated sulfides [12]. The refractive index properties reflect the electronic environment created by the sulfur atom and bromine substituents [12].

Decomposition Temperature

Thermal decomposition of bis(2-bromoethyl)sulfide occurs at elevated temperatures through various pathways [19]. The decomposition process involves cleavage of carbon-bromine bonds and carbon-sulfur bonds, leading to formation of volatile products [19]. Studies on related compounds indicate that decomposition temperatures are influenced by the strength of the carbon-halogen bonds and the stability of resulting fragments [19].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of bis(2-bromoethyl)sulfide exhibits characteristic absorption bands corresponding to various molecular vibrations [23] [25]. Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, consistent with alkyl chain vibrations [23] [25]. The carbon-carbon stretching modes are observed in the range of 1000-1300 cm⁻¹ [25].

Carbon-bromine stretching vibrations produce characteristic absorptions in the lower frequency region, typically around 500-700 cm⁻¹ [25]. The sulfur-carbon stretching modes contribute absorptions in the 600-800 cm⁻¹ region [24]. Methylene scissoring and bending modes appear around 1400-1500 cm⁻¹ [23] [25].

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching | 2800-3000 | [23] [25] |

| C-C Stretching | 1000-1300 | [25] |

| C-Br Stretching | 500-700 | [25] |

| S-C Stretching | 600-800 | [24] |

| CH₂ Scissoring | 1400-1500 | [23] [25] |

NMR Spectroscopy

Proton nuclear magnetic resonance spectroscopy of bis(2-bromoethyl)sulfide reveals characteristic chemical shift patterns for the bromoethyl groups [28] [29]. The methylene protons adjacent to bromine (CH₂-Br) appear downfield due to the electron-withdrawing effect of bromine, typically around 3.5-4.0 parts per million [30]. The methylene protons adjacent to sulfur (CH₂-S) exhibit chemical shifts around 2.5-3.0 parts per million [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [29] [32]. The carbon atoms adjacent to bromine show characteristic downfield shifts due to the electronegativity of bromine [29] [32]. The carbon atoms bonded to sulfur exhibit chemical shifts influenced by the electronic environment of the sulfur atom [32].

| NMR Nucleus | Assignment | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | CH₂-Br | 3.5-4.0 | [30] |

| ¹H | CH₂-S | 2.5-3.0 | [29] |

| ¹³C | C-Br | 30-40 | [29] [32] |

| ¹³C | C-S | 25-35 | [32] |

Mass Spectrometry

Mass spectrometric analysis of bis(2-bromoethyl)sulfide reveals characteristic fragmentation patterns under electron impact ionization [12] [33]. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the molecular weight [12]. The base peak typically occurs at mass-to-charge ratio 169, resulting from loss of one bromine atom (molecular ion minus 79) [12].

Fragmentation patterns include loss of bromoethyl groups and formation of sulfur-containing fragments [33] [36]. Alpha cleavage adjacent to the sulfur atom produces characteristic fragment ions [36] [37]. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) creates isotope patterns in the mass spectrum, with the molecular ion cluster showing peaks separated by two mass units [35].

| Fragment | Mass-to-Charge Ratio | Assignment | Reference |

|---|---|---|---|

| Molecular Ion | 248/250 | [M]⁺- | [12] |

| Base Peak | 169 | [M-Br]⁺ | [12] |

| Fragment | 59 | [C₂H₄S]⁺ | [12] |

Solubility and Solution Behavior

Bis(2-bromoethyl)sulfide exhibits limited solubility in polar solvents due to its predominantly hydrocarbon character and the presence of the sulfur heteroatom [12]. The compound demonstrates increased solubility in nonpolar organic solvents, consistent with its lipophilic nature [12]. The topological polar surface area of 25.3 Ų indicates moderate polarity within the molecule [12].

The partition coefficient (XLogP3-AA) value of 2.4 suggests favorable distribution into lipophilic phases [12]. Solution behavior is influenced by intermolecular interactions involving the sulfur atom and bromine substituents [12]. The compound's solution properties reflect the balance between hydrophobic alkyl chains and the polar sulfur center [12].

Thermodynamic Properties

Thermodynamic properties of bis(2-bromoethyl)sulfide are influenced by the molecular structure and intermolecular forces [21]. The presence of sulfur and bromine atoms affects the enthalpy of formation and other thermodynamic parameters [21]. Heat capacity values are expected to be higher than those of corresponding chlorinated analogs due to the increased molecular mass and vibrational modes [21].